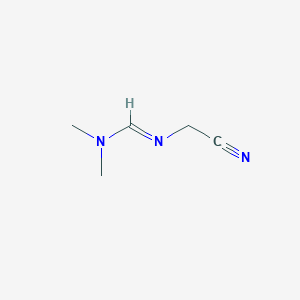
Methanimidamide, N'-(cyanomethyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom of the methanimidamide moiety, along with two dimethyl groups. Its chemical structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- typically involves the reaction of dimethylamine with cyanomethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- can be achieved through continuous flow processes that allow for the efficient and scalable synthesis of the compound. These processes often involve the use of automated reactors and advanced purification systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents such as amines and thiols can be used to introduce different substituents onto the cyanomethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted methanimidamide derivatives.
Wissenschaftliche Forschungsanwendungen
Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- has found applications in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity and its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in the development of new therapeutic agents.
Industry: Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The cyanomethyl group can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- can be compared with other similar compounds, such as:
Methanimidamide, N’-(cyanomethyl)-N,N-diethyl-: This compound has ethyl groups instead of methyl groups, which can affect its reactivity and properties.
Methanimidamide, N’-(cyanomethyl)-N,N-dipropyl-:
The uniqueness of Methanimidamide, N’-(cyanomethyl)-N,N-dimethyl- lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
134166-58-8 |
|---|---|
Molekularformel |
C5H9N3 |
Molekulargewicht |
111.15 g/mol |
IUPAC-Name |
N'-(cyanomethyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C5H9N3/c1-8(2)5-7-4-3-6/h5H,4H2,1-2H3 |
InChI-Schlüssel |
NWYJIMZYZKAACO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


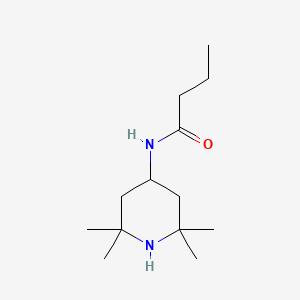
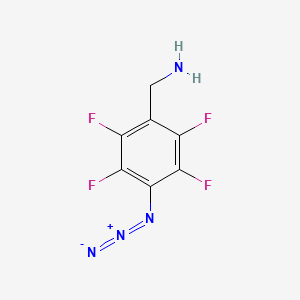
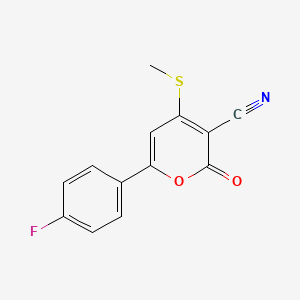
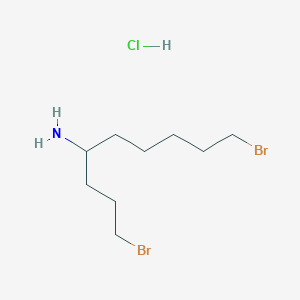
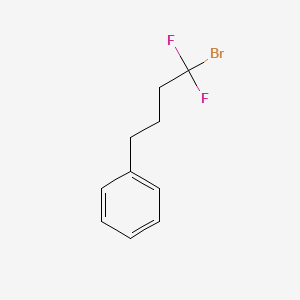
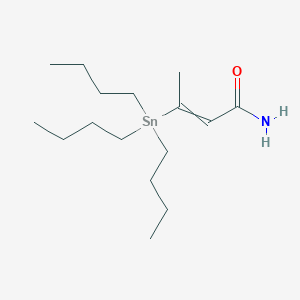
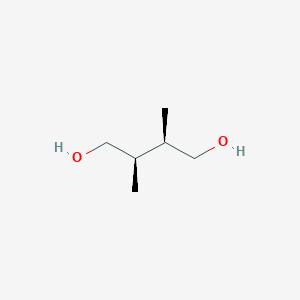

![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)

![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
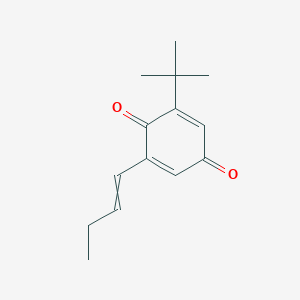
![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanehydrazide](/img/structure/B14279243.png)
